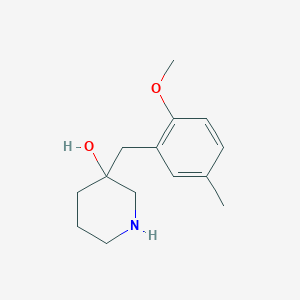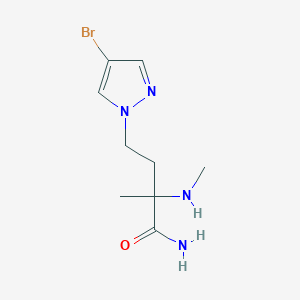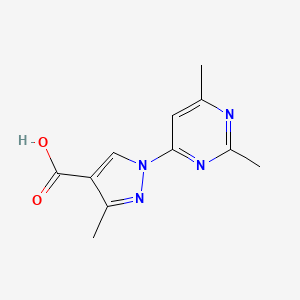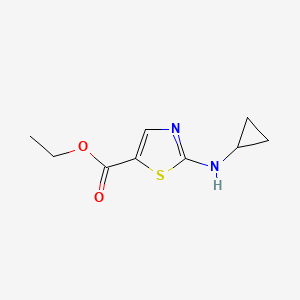
5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine is a chemical compound with the molecular formula C9H6BrFN2O and a molecular weight of 257.06 g/mol . This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine typically involves the cycloaddition reaction of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods while ensuring the process is cost-effective, safe, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products.
Scientific Research Applications
5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(4-fluorophenyl)isoxazole
- 3-Bromo-5-(4-fluorophenyl)isoxazole
- 3-(3-Fluorophenyl)isoxazol-5-amine
Uniqueness
5-(3-Bromo-5-fluorophenyl)isoxazol-3-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity
Properties
Molecular Formula |
C9H6BrFN2O |
|---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
5-(3-bromo-5-fluorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6BrFN2O/c10-6-1-5(2-7(11)3-6)8-4-9(12)13-14-8/h1-4H,(H2,12,13) |
InChI Key |
DLXWCCWOJWVCCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=CC(=NO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boronic acid](/img/structure/B13545760.png)



![1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13545786.png)
![2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13545791.png)
![2-(3,5-dichloropyridin-4-yl)-1-[(1S)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13545797.png)

![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine](/img/structure/B13545802.png)


![[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13545824.png)

